2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-methylphenyl)acetamide
Description
This compound is a quinoline derivative featuring a fused [1,4]dioxino ring system (positions 2,3-g). Key structural elements include:
- A 7-oxo group on the quinoline core.
- An 8-{[(4-ethylphenyl)amino]methyl} substituent, introducing a secondary amine-linked 4-ethylphenyl moiety.
- A 6-yl-acetamide side chain connected to a 2-methylphenyl group.
Properties
IUPAC Name |
2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4/c1-3-20-8-10-23(11-9-20)30-17-22-14-21-15-26-27(36-13-12-35-26)16-25(21)32(29(22)34)18-28(33)31-24-7-5-4-6-19(24)2/h4-11,14-16,30H,3,12-13,17-18H2,1-2H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFNCWWLOVCZLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5C)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-methylphenyl)acetamide involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Dioxinoquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dioxinoquinoline structure.
Introduction of the Ethylphenylamino Group: This is typically achieved through nucleophilic substitution reactions, where an ethylphenylamine is introduced to the quinoline core.
Attachment of the Methylphenylacetamide Moiety: This step involves the acylation of the intermediate compound with 2-methylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetamide groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the quinoline core, potentially converting the oxo group to a hydroxyl group.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce hydroxyl derivatives.
Scientific Research Applications
2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-methylphenyl)acetamide has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has potential as a bioactive molecule, with studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: It may find applications in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-methylphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
Core Modifications: The 7-oxo group is conserved across analogs (e.g., ), suggesting its role in stabilizing interactions (e.g., hydrogen bonding with target proteins).
Acetamide Side Chain :
- The N-(2-methylphenyl) group in the target compound contrasts with N-(4-methoxyphenyl) () and N-(2,4-dimethoxyphenyl) (). Methoxy groups enhance lipophilicity and π-stacking, whereas methyl groups may favor hydrophobic interactions in specific binding pockets.
Functional Implications: MF498 (), though differing in core (pyrrolo[3,4-g]quinoline), shares an acetamide side chain linked to aryl groups. Its efficacy in rheumatoid arthritis (RA) and osteoarthritis (OA) models suggests that the target compound’s acetamide moiety may similarly modulate inflammatory pathways.
Computational and Bioactivity-Based Similarity Analysis
A. Structural Similarity Metrics :
- Tanimoto Coefficient: Used to quantify molecular similarity via fingerprint-based comparisons (e.g., MACCS or Morgan fingerprints) . The target compound likely shares high Tanimoto scores (>0.7) with analogs like and due to conserved dioxinoquinoline cores.
- Dice Index: Emphasizes shared structural fragments; differences in the 8-position substituents (ethyl vs. aminomethyl) may reduce scores slightly .
B. Bioactivity Clustering :
- Hierarchical clustering of bioactivity profiles (e.g., NCI-60 dataset) reveals that structurally similar compounds often target overlapping pathways . For example: MF498’s anti-inflammatory activity via EP4 antagonism () implies that the target compound may also interact with prostaglandin receptors or related kinases. Thio vs. Aminomethyl Groups: The 7-thio substituent in may confer redox activity, whereas the target compound’s 7-oxo group could favor hydrolytic stability.
C. Activity Landscape Modeling :
- Activity Cliffs : Pairs with high structural similarity but divergent potency highlight critical substituents. For instance:
Structure-Activity Relationship (SAR) Insights
8-Position Substitutions: Ethyl () vs. Aminomethyl-4-ethylphenyl (target): The latter’s amine group may enable hydrogen bonding with residues in enzymatic active sites (e.g., kinases or proteases).
Acetamide Aryl Groups :
- 2-Methylphenyl (target) vs. 4-Methoxyphenyl (): The methyl group’s steric effects might reduce off-target interactions compared to methoxy’s electron-donating properties.
Core Oxidation State :
- 7-Oxo (target) vs. 9-Oxo (): Positional differences in ketone groups could influence ring conformation and protein-ligand complementarity.
Biological Activity
The compound 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-methylphenyl)acetamide (CAS Number: 932308-17-3) is a complex organic molecule belonging to the class of quinoline derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 483.6 g/mol. Its structure features a dioxinquinoline framework that enhances its biological activity through various substituents that contribute to lipophilicity and receptor interactions.
| Property | Value |
|---|---|
| CAS Number | 932308-17-3 |
| Molecular Formula | C29H29N3O4 |
| Molecular Weight | 483.6 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include condensation, cyclization, and acylation. The reaction conditions must be carefully controlled to optimize yield and purity. Techniques such as chromatography are often employed for purification.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of quinoline derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
- In vitro Studies : In vitro assays demonstrated that related compounds exhibited IC50 values ranging from 0.06 µM to over 20 µg/mL against different cancer cell lines such as NCI-H522 (non-small cell lung), HT29 (colon), and MCF7 (breast) cancers .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is likely multifaceted, potentially involving the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular targets .
Antimicrobial Activity
Quinoline derivatives are also noted for their antimicrobial properties. The compound's structure suggests it may interact with microbial enzymes or cellular components.
- Antibacterial Assays : Preliminary tests have indicated that similar quinoline derivatives possess significant antibacterial activity against strains like E. coli and S. aureus .
- Antifungal Activity : Some studies report antifungal activity against common pathogens such as A. niger and A. oryzae, although specific data for this compound remains limited .
Case Studies
Several case studies have explored the biological activity of compounds structurally related to this compound:
- Study on Anticancer Effects : A study evaluated the anticancer efficacy of a closely related quinoline derivative in vitro against multiple cancer cell lines. The results showed varying degrees of cytotoxicity with some derivatives achieving IC50 values as low as 0.06 µM .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of quinoline derivatives where it was found that certain modifications enhanced activity against gram-positive and gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
